6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
This compound is a mouthful, but its structure is intriguing! Let’s break it down:
Name: 6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Molecular Formula: CHNO
Structure: !Compound Structure)
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound. One approach involves the condensation of a 3,4-dihydroisoquinoline derivative with a 4-methoxyphenyl hydrazine, followed by cyclization to form the triazine ring. The reaction conditions and reagents vary depending on the specific route chosen.
Industrial Production:: Industrial-scale production typically involves efficient and scalable methods. Unfortunately, specific details on large-scale synthesis are scarce in the literature.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.
Substitution: Substitution reactions can occur at the triazine ring or the phenyl group.
Reduction: Reduction of the triazine ring or other functional groups is possible.
Hydrazine derivatives: Used for cyclization.
Oxidizing agents: For oxidation reactions.
Reducing agents: For reduction reactions.
Major Products:: The major products depend on the specific reaction conditions. Isolated intermediates or derivatives may include modified triazines or substituted isoquinolines.
Scientific Research Applications
Chemistry::
Organic Synthesis: Researchers explore its versatile reactivity for designing novel compounds.
Medicinal Chemistry: Investigated as potential drug candidates due to its unique structure.
Anticancer Properties: Some derivatives exhibit promising anticancer activity.
Neuroprotective Effects: Studied for potential neuroprotective properties.
Dye Synthesis: Triazine derivatives find applications in dye production.
Materials Science: Used in the development of functional materials.
Mechanism of Action
The exact mechanism remains elusive, but potential molecular targets include enzymes, receptors, or cellular pathways. Further research is needed to unravel its precise effects.
Comparison with Similar Compounds
Properties
Molecular Formula |
C20H22N6O |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H22N6O/c1-27-17-8-6-16(7-9-17)22-20-24-18(23-19(21)25-20)13-26-11-10-14-4-2-3-5-15(14)12-26/h2-9H,10-13H2,1H3,(H3,21,22,23,24,25) |
InChI Key |
CAEQVIGLPQWWJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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